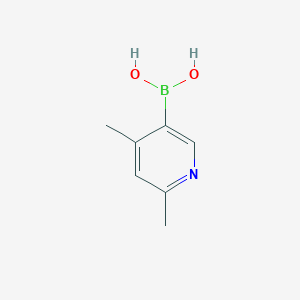

4,6-Dimethylpyridine-3-boronic acid

Description

BenchChem offers high-quality 4,6-Dimethylpyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethylpyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4,6-dimethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-3-6(2)9-4-7(5)8(10)11/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHAMMYSSVBPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376730 | |

| Record name | 4,6-Dimethylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001907-68-1 | |

| Record name | B-(4,6-Dimethyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Dimethylpyridine-3-boronic acid CAS 913835-67-3 basic information

Topic: 4,6-Dimethylpyridine-3-boronic acid (CAS 913835-67-3) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Optimizing Cross-Coupling for Sterically Demanding Heterocycles

Executive Summary

4,6-Dimethylpyridine-3-boronic acid is a specialized heterocyclic building block used primarily in the synthesis of complex biaryl scaffolds for pharmaceutical candidates.[1] Unlike simple phenylboronic acids, this compound presents a unique dual-challenge: electronic deactivation typical of pyridine rings and steric hindrance imposed by the ortho-methyl group at the C4 position.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis routes, and optimized Suzuki-Miyaura coupling protocols designed to overcome its inherent steric demands.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The presence of the nitrogen atom renders the ring electron-deficient, while the methyl groups at C4 and C6 modulate the lipophilicity and steric environment of the boronic acid moiety.[1][2]

| Property | Data | Notes |

| Chemical Name | 4,6-Dimethylpyridine-3-boronic acid | IUPAC |

| CAS Registry Number | 913835-67-3 | |

| Molecular Formula | C₇H₁₀BNO₂ | |

| Molecular Weight | 150.97 g/mol | |

| Structure | Pyridine ring substituted with -B(OH)₂ at C3, -CH₃ at C4, -CH₃ at C6.[1] | Critical Feature: C4-Methyl is ortho to Boron.[1][2] |

| Physical State | White to off-white powder | Hygroscopic; tends to form boroxine anhydrides.[1][2] |

| Melting Point | >200 °C (Decomp.)[1][2] | High lattice energy typical of boronic acids; often dehydrates before melting.[1][2] |

| Solubility | DMSO, MeOH, DMF | Limited solubility in non-polar solvents (Hexane, Toluene) unless esterified.[1] |

| pKa (Calculated) | ~4.5 (Pyridine N) | The boronic acid group is Lewis acidic; the pyridine N is basic but modulated by ring electronics.[1][2] |

Synthesis & Manufacturing Methodologies

The synthesis of CAS 913835-67-3 requires careful selection of the borylation method to avoid side reactions common to pyridine rings (e.g., nucleophilic attack at C2/C6).[1][2]

Route A: Palladium-Catalyzed Miyaura Borylation (Scalable)

For process-scale applications, the transition-metal catalyzed borylation of 3-bromo-4,6-dimethylpyridine is preferred over cryogenic lithiation due to higher functional group tolerance and safety.[1]

Mechanism: The reaction proceeds via the oxidative addition of the C-Br bond to Pd(0), followed by transmetallation with the diboron species.[1][2] The resulting pinacol ester is then hydrolyzed (using NaIO₄/HCl or mild acidic workup) to yield the free boronic acid.[1][2]

Route B: Cryogenic Lithium-Halogen Exchange (Lab Scale)[1][6]

-

Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃).[1][2]

-

Conditions: THF, -78 °C.

-

Critical Control: The 4,6-dimethyl substitution provides steric protection, reducing the risk of nucleophilic attack by n-BuLi on the pyridine ring (Chichibabin-type side reactions), but strict temperature control is mandatory.[1]

Synthesis Workflow Visualization

The following diagram illustrates the critical decision pathways in synthesizing this compound.

Figure 1: Comparative synthesis routes. Route A is recommended for scale-up to minimize cryogenic requirements.[1]

Stability & Handling: The Protodeboronation Challenge

Pyridyl boronic acids are notoriously unstable due to protodeboronation , where the C-B bond is cleaved by water/protons, replacing the boronic acid with a hydrogen atom.[1]

Mechanism of Instability

In basic aqueous media (typical Suzuki conditions), the boronic acid forms a boronate anion.[1][2] For 2- and 4-pyridyl boronic acids, the electron-withdrawing nitrogen facilitates a mechanism similar to decarboxylation.[1]

-

Advantage of CAS 913835-67-3: Being a 3-pyridyl derivative, it is electronically more stable than 2- or 4-isomers.[1]

-

Steric Effect: The 4-methyl group provides steric bulk around the C-B bond.[1][2] While this slows down coupling (see Section 5), it paradoxically increases shelf-stability by hindering the approach of water molecules or hydrolytic enzymes.[1][2]

Storage Protocol[1][6]

-

Dehydration Risk: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1][2] This is reversible.

-

Recommendation: Store at 2–8 °C under inert atmosphere (Argon).

-

-

Stoichiometry Adjustment: When using aged batches, assume a variable percentage of boroxine anhydride. It is often beneficial to add a slight excess (1.2–1.5 equiv) in reactions to account for effective molecular weight differences.[1][2]

Application: Optimized Suzuki-Miyaura Coupling

The primary application of CAS 913835-67-3 is in the synthesis of biaryl drug candidates.[1][2] The ortho-methyl group (C4) creates significant steric hindrance, making standard conditions (e.g., Pd(PPh₃)₄) sluggish or ineffective.[1][2]

The "Steric Hurdle" in Catalysis

In the Suzuki cycle, the Transmetallation step is the rate-determining step (RDS) for sterically hindered substrates.[1][2] The bulky 4-methyl group obstructs the approach of the boronate species to the Palladium(II) center.[1][2]

Recommended Protocol (High-Efficiency)

To overcome the steric barrier, use electron-rich, bulky phosphine ligands (Buchwald Ligands) that facilitate oxidative addition and create an active catalyst geometry.[1][2]

-

Catalyst System: Pd(OAc)₂ (2-5 mol%) + SPhos or XPhos (1:2 ratio).[1][2]

-

Why: SPhos is exceptionally good at coupling ortho-substituted boronic acids.[1]

-

-

Solvent: Toluene/Water (10:[1][2]1) or 1,4-Dioxane/Water (4:1).[1][2]

-

Temperature: 100 °C.

Step-by-Step Procedure

-

Charge: In a reaction vial, combine aryl halide (1.0 equiv), 4,6-dimethylpyridine-3-boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).

-

Inert: Seal and purge with Argon for 5 minutes.

-

Solvent: Add degassed 1,4-dioxane and aqueous K₃PO₄ (3.0 equiv).

-

Heat: Stir vigorously at 100 °C for 4–12 hours. Monitor by LC-MS.[1][3][2]

-

Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1][2][4]

-

Purification: The product will be basic. Use silica gel chromatography with a gradient of DCM/MeOH (or EtOAc/Hexane with 1% Et₃N to prevent streaking).[1][2]

Catalytic Cycle Visualization

The diagram below highlights the specific bottleneck caused by the 4-methyl group.[1][2]

Figure 2: The Suzuki-Miyaura cycle. The red node indicates the Transmetallation step, which is kinetically impeded by the C4-methyl group, necessitating the use of SPhos/XPhos ligands.[1]

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1][2]

-

Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1][2] Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1][2]

-

Cox, P. A., et al. (2016).[1][2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[1] Link[1][2]

-

Google Patents. (2020).[1][2] Benzothiazol compounds and methods using the same for treating neurodegenerative disorders (US10669246B2).[1][2] Mentions usage of 4,6-dimethylpyridin-3-yl moieties.[1][5][6][7][8][9] Link

Sources

- 1. americanelements.com [americanelements.com]

- 2. aablocks.com [aablocks.com]

- 3. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1620-76-4,4-Methyl-2-pyridinecarbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Molecular weight and formula of (4,6-dimethylpyridin-3-yl)boronic acid

[1][2]

Executive Summary

(4,6-Dimethylpyridin-3-yl)boronic acid is a specialized heterocyclic organoboron reagent widely utilized in the synthesis of complex pharmaceutical agents.[1] As a functionalized pyridine derivative, it serves as a critical "C-ring" building block in the construction of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] Its structural motif—a pyridine core substituted with methyl groups at the 4 and 6 positions and a boronic acid moiety at the 3 position—imparts specific steric and electronic properties valuable for modulating the lipophilicity and metabolic stability of drug candidates, particularly in kinase inhibitor and anti-infective research (e.g., Bedaquiline analogues).[1]

This guide provides a definitive technical profile of the compound, including verified physicochemical data, synthesis protocols, and handling requirements to ensure experimental reproducibility.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

The following data represents the verified chemical identity for (4,6-dimethylpyridin-3-yl)boronic acid. Researchers should note the distinction between this isomer and its congeners (e.g., 2,6-dimethyl or 5,6-dimethyl variants) to avoid regiochemical errors during synthesis.[1]

Table 1: Core Chemical Specifications

| Property | Specification |

| Compound Name | (4,6-Dimethylpyridin-3-yl)boronic acid |

| IUPAC Name | (4,6-dimethylpyridin-3-yl)boronic acid |

| CAS Number | 1001907-68-1 |

| Molecular Formula | C₇H₁₀BNO₂ |

| Molecular Weight | 150.97 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in MeOH, DMSO, DMF; slightly soluble in water (pH dependent) |

| pKa (Calculated) | ~8.5 (Boronic acid group); ~5.5 (Pyridine nitrogen) |

| Storage Conditions | -20°C, under inert atmosphere (Ar/N₂), desiccated |

Structural Analysis

The molecule consists of a pyridine ring with a boronic acid group at the C3 position. The methyl groups at C4 and C6 provide steric bulk that can influence the torsional angle of resulting biaryl systems, potentially locking active conformations in protein-ligand interactions.

Synthetic Pathways & Manufacturing[1]

The synthesis of (4,6-dimethylpyridin-3-yl)boronic acid typically proceeds via two primary routes: Lithium-Halogen Exchange (kinetic control) or Palladium-Catalyzed Borylation (thermodynamic control).[1]

Route A: Lithium-Halogen Exchange (Cryogenic)

This is the preferred method for laboratory-scale synthesis due to its directness, though it requires strict anhydrous conditions.[1]

Mechanism:

-

Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C generates the 3-lithio species.[1] The methyl groups at 4 and 6 do not interfere with lithiation at the 3-position due to the directing effect of the bromine and the inherent nucleophilicity of the C3 carbon.[1]

-

Quench: Electrophilic trapping with Triisopropyl borate (B(OiPr)₃).[1]

-

Hydrolysis: Acidic workup releases the free boronic acid.

Route B: Miyaura Borylation (Catalytic)

For larger scales where cryogenic handling is impractical, a Pd-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂) is used to generate the pinacol ester, which is subsequently hydrolyzed or used directly.[1]

Diagram 1: Synthesis Workflow

Caption: Kinetic synthesis pathway via cryogenic lithium-halogen exchange.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

The primary utility of this reagent is in cross-coupling reactions. Below is a standardized protocol optimized to minimize protodeboronation , a common side reaction for pyridyl boronic acids where the C-B bond cleaves before coupling occurs.

Materials

-

Boronic Acid: (4,6-Dimethylpyridin-3-yl)boronic acid (1.2 equiv)[1][5][6]

-

Electrophile: Aryl bromide or chloride (1.0 equiv)[1]

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)[1]

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology

-

Inert Setup: Charge a microwave vial or round-bottom flask with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).[1]

-

Solvent Addition: Add degassed 1,4-Dioxane/Water mixture. The presence of water is crucial for the transmetalation step.

-

Catalyst Addition: Add the Palladium catalyst under a positive stream of Argon.

-

Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (typically DCM/MeOH gradients for pyridine products).[1]

Diagram 2: Catalytic Cycle & Mechanism

Caption: The Pd(0)/Pd(II) catalytic cycle governing the cross-coupling of the boronic acid.

Handling, Stability & Analytics

Stability Profile

-

Protodeboronation: Pyridyl boronic acids are prone to C-B bond hydrolysis, particularly at elevated temperatures or low pH. The 3-position is relatively more stable than the 2-position, but the electron-rich nature of the 4,6-dimethyl substituents can accelerate hydrolytic instability in acidic media.[1]

-

Anhydride Formation: Upon storage, boronic acids reversibly dehydrate to form cyclic trimers (boroxines).[1] This does not affect reactivity but alters the apparent molecular weight during stoichiometry calculations. Recommendation: Assume 100% boronic acid for calculations but verify by NMR if precise stoichiometry is critical.

Analytical Characterization (¹H NMR)

Expected shifts in DMSO-d₆:

References

-

Matrix Fine Chemicals. (2024).[1] (4,6-DIMETHYLPYRIDIN-3-YL)BORONIC ACID Product Specification. Retrieved from [1]

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.[1]

-

Li, W., et al. (2005).[1] "Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester". Organic Syntheses, 81, 89. Link

-

Tyrrell, E., & Brookes, P. (2003).[1] "The Synthesis and Applications of Heterocyclic Boronic Acids". Synthesis, 2003(4), 469-483.[1]

-

BLD Pharm. (2024).[1][5] Product Data: (4,6-Dimethylpyridin-3-yl)boronic acid.[1][7][5][6][8][9][10] Retrieved from [1]

Sources

- 1. US11535629B2 - Dioxoloisoquinolinone derivatives and use thereof - Google Patents [patents.google.com]

- 2. 4,6-dimethylpyridine-2-carbaldehyde | CAS#:5439-01-0 | Chemsrc [chemsrc.com]

- 3. CN103930423A - å¡å并å¹åè¡çç© - Google Patents [patents.google.com]

- 4. KR101943680B1 - í¼ë¼ì¡¸ë¡í´ë린 ì ëì²´ - Google Patents [patents.google.com]

- 5. (2,6-Dimethylpyridin-3-yl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]

- 6. 1029654-15-6|(4-Phenylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 7. WO2015197567A1 - Indolin-2-one or pyrrolo-pyridin-2-one derivatives - Google Patents [patents.google.com]

- 8. (4,6-DIMETHYLPYRIDIN-3-YL)BORONIC ACID | CAS [matrix-fine-chemicals.com]

- 9. EnamineStore [enaminestore.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Advanced Heterocyclic Architectures in Medicinal Chemistry: From 3D Scaffolds to Late-Stage Functionalization

Executive Summary

The era of "flatland" medicinal chemistry—dominated by planar aromatic rings—is rapidly yielding to a three-dimensional (3D) paradigm. High Fsp³ fraction (the ratio of sp³-hybridized carbons to total carbon count) is now a validated predictor of clinical success, correlating with improved solubility, reduced promiscuity, and superior metabolic stability. This guide explores the strategic integration of advanced heterocyclic building blocks—specifically saturated bioisosteres (oxetanes, azetidines) and spirocyclic scaffolds—and details the "late-stage functionalization" (LSF) methodologies required to synthesize them efficiently.

Part 1: Strategic Selection of Heterocycles

The Shift from Planarity to Dimensionality

Traditional drug discovery often relied on planar heteroaromatics (pyridines, thiophenes) which, while easy to synthesize via Suzuki-Miyaura couplings, often suffer from poor aqueous solubility and "brick-dust" crystal packing. The modern medicinal chemist must pivot toward scaffolds that introduce vectors of dimensionality without inflating lipophilicity (LogP).

Comparative Analysis of Core Scaffolds

The following table contrasts traditional aromatic blocks with emerging saturated heterocycles.

| Scaffold Class | Representative Structure | Key Physicochemical Advantage | Metabolic Liability | Strategic Utility |

| Planar Aromatic | Pyridine / Pyrimidine | π-π stacking interactions | CYP450 oxidation (N-oxide formation) | Kinase hinge binding; H-bond acceptor. |

| Saturated Ether | Oxetane | High polarity, low LogP | Generally robust; ring opening is rare under phys. conditions | Gem-dimethyl bioisostere ; reduces lipophilicity while maintaining volume.[1] |

| Strained Amine | Azetidine | Rigid vector control | Stable to oxidative metabolism compared to pyrrolidines | Morpholine/Piperidine bioisostere ; lowers pKa, improves permeability. |

| 3D Fusion | Spiro[3.3]heptane | High Fsp³, globular shape | High metabolic stability | Novel IP space; disruption of crystal packing to improve solubility. |

Decision Logic for Scaffold Selection

The following logic flow illustrates the selection process for replacing a liability-prone phenyl ring with an advanced heterocycle.

Figure 1: Decision tree for bioisosteric replacement of phenyl rings using advanced heterocyclic scaffolds.

Part 2: Emerging Classes & Case Studies

Oxetanes and Azetidines: The "Gem-Dimethyl" Surrogates

Oxetanes are not merely cyclic ethers; they are potent tools for modulating physicochemical properties.[2]

-

Mechanism: The oxetane oxygen lone pairs are exposed due to ring strain, making them significant hydrogen bond acceptors.

-

Bioisosterism: An oxetane ring is sterically equivalent to a gem-dimethyl group but is much more polar. Replacing a gem-dimethyl with an oxetane typically lowers LogP by ~1.0 unit while blocking metabolic hot spots.

-

Case Study: Lanraplenib (Syk inhibitor). The introduction of an oxetane-piperazine motif replaced a morpholine, reducing planarity and improving the metabolic profile.[3]

Spirocyclic Scaffolds: The Revumenib Success Story

Spirocycles force substituents into orthogonal vectors, creating rigid 3D structures that fit unique binding pockets.

-

Drug: Revumenib (SNDX-5613), approved in late 2024 for KMT2A-rearranged acute leukemia.

-

Structural Key: It features a 2,7-diazaspiro[3.5]nonane core.[4]

-

Function: This spiro scaffold serves as a critical linker that positions the molecule to interact with the menin-MLL interface.[4] The rigidity of the spirocycle prevents the "entropic penalty" often paid by flexible linkers upon binding, while its sp³ character ensures high solubility in oral formulations.

Part 3: Synthetic Methodologies (The "How-To")

Synthesizing these complex heterocycles, especially when decorating them late in a synthetic sequence, requires robust methodologies. The Minisci Reaction has emerged as the gold standard for Late-Stage Functionalization (LSF) of electron-deficient heterocycles.

The Modern Minisci Reaction

Classically, Minisci reactions used silver salts, strong acids, and high heat—conditions incompatible with complex drug intermediates. The modern variant utilizes Photoredox Catalysis , allowing for mild, room-temperature alkylation of heterocycles (pyridines, quinolines, diazines) using simple alkyl halides or carboxylic acids as radical precursors.

Mechanism of Action[5]

-

Radical Generation: A photocatalyst (Ir or Ru based) is excited by blue light and oxidizes an alkyl precursor (e.g., carboxylic acid or alkyl halide) to generate a nucleophilic carbon-centered radical.

-

Addition: The alkyl radical attacks the electron-deficient heterocycle (protonated by acid) at the most electrophilic position (typically C2 or C4).

-

Oxidation/Deprotonation: The resulting radical cation is oxidized and deprotonated to restore aromaticity.

Figure 2: Mechanistic pathway of the photoredox-mediated Minisci alkylation.

Part 4: Experimental Protocol

Protocol: Visible-Light Mediated Minisci Alkylation of Heteroarenes

Objective: To install a secondary alkyl group (e.g., isopropyl, cyclobutyl) onto a quinoline or pyridine core using a carboxylic acid precursor. This protocol is self-validating via color change (catalyst activation) and TLC monitoring.

Materials:

-

Substrate: 0.5 mmol Heteroarene (e.g., Quinoline).

-

Radical Precursor: 1.0 mmol Alkyl Carboxylic Acid (e.g., Cyclobutanecarboxylic acid).

-

Catalyst: 1 mol% [Ir(dF(CF3)ppy)2(dtbbpy)]PF6.

-

Oxidant: Ammonium persulfate ((NH4)2S2O8, 1.5 equiv).

-

Solvent: DMSO:H2O (4:1 ratio).

-

Light Source: Blue LED (450 nm, ~30W).

Step-by-Step Methodology:

-

Setup:

-

In an 8 mL clear glass vial equipped with a magnetic stir bar, add the Heteroarene (0.5 mmol), Alkyl Carboxylic Acid (1.0 mmol), and Photocatalyst (1 mol%).

-

Add Ammonium Persulfate (1.5 equiv). Note: Persulfate acts as the terminal oxidant to turn over the catalytic cycle.

-

Add 5.0 mL of DMSO:H2O (4:1). The water cosolvent is critical for solubilizing the oxidant and facilitating proton transfer.

-

-

Degassing (Critical for Trustworthiness):

-

Sparge the solution with Nitrogen or Argon for 10 minutes. Causality: Oxygen can quench the excited state of the photocatalyst and scavenge alkyl radicals, killing the yield.

-

-

Reaction:

-

Seal the vial with a Teflon-lined cap.

-

Place the vial 2-3 cm away from the Blue LED source. Use a fan to keep the reaction at room temperature (prevent thermal degradation).

-

Stir vigorously for 12–24 hours.

-

Visual Check: The reaction mixture often darkens or changes color as the catalytic cycle progresses.

-

-

Work-up:

-

Dilute the mixture with Ethyl Acetate (20 mL) and wash with saturated NaHCO3 (to neutralize acid) and Brine.

-

Dry the organic layer over Na2SO4, filter, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

-

Validation: Verify product identity via 1H-NMR (look for loss of the specific aromatic proton at the substitution site) and LC-MS.

-

References

-

The Spirocycle Surge in Drug Discovery. Drug Hunter, September 2025.[4] [Link]

-

Chemists synthesize an improved building block for medicines. UBC Science, July 2024.[6] (Regarding Azetidine synthesis advances). [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, April 2023. [Link]

-

Minisci reactions: Versatile CH-functionalizations for medicinal chemists. ResearchGate, August 2025. [Link]

-

Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant. Chemical Science, 2018. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, December 2024. [Link]

Sources

Thermal stability profiles of substituted pyridine boronic acids

The thermal stability of substituted pyridine boronic acids is a function of two distinct failure modes: protodeboronation (hydrolytic instability) and anhydride formation/oxidation (solid-state thermal stress). While phenylboronic acids are generally robust, pyridine derivatives exhibit a sharp stability cliff depending on the nitrogen position relative to the boron atom.

This guide details the mechanistic origins of these instabilities, provides stability profiles for common substitution patterns, and outlines protocols for handling these capricious reagents.

Part 1: Mechanistic Stability Profiles

The "2-Pyridyl Problem" is the defining challenge in this field. Unlike 3- and 4-pyridyl isomers, which behave similarly to electron-deficient phenyl rings, 2-pyridyl boronic acids possess a unique self-destruct mechanism.

1. The 2-Pyridyl Instability (The Zwitterion Trap)

2-Pyridyl boronic acids are notoriously unstable, often decomposing within minutes in neutral aqueous solution or upon heating. This is not a standard acid/base-catalyzed hydrolysis but a specific unimolecular fragmentation.

-

Mechanism: The basic nitrogen lone pair is in close proximity to the Lewis acidic boron. In neutral media, the molecule adopts a zwitterionic form (NH+ / B-).

-

Consequence: This zwitterion facilitates rapid C-B bond cleavage, releasing the pyridine and boric acid.

-

Thermal Implication: Heating accelerates this conformational lock, rendering free 2-pyridyl boronic acids virtually unusable in standard elevated-temperature Suzuki couplings.

2. 3- and 4-Pyridyl Stability (The Kuivila Pathways)

These isomers are significantly more robust. Their decomposition follows the standard Kuivila mechanisms observed in phenylboronic acids:

-

Acid-Catalyzed: Electrophilic displacement of boron (negligible at pH > 4).

-

Base-Catalyzed: Formation of the boronate anion

, followed by reaction with water.[1] -

Profile: These are generally stable at room temperature and can withstand standard heating (60–80°C) provided the pH is not excessively high (>12) for prolonged periods.

3. Visualization of Decomposition Pathways

Figure 1: Mechanistic divergence between 2-pyridyl and 3-/4-pyridyl boronic acids. The 2-pyridyl isomer undergoes rapid auto-decomposition via a zwitterionic intermediate.[2]

Part 2: Structure-Stability Relationships (SAR)

The following table summarizes the thermal and hydrolytic stability of substituted pyridine boronic acids. Data represents half-lives (

Comparative Stability Data

| Substrate Class | Position of B | Substituents | Stability Rating | Recommended Surrogate | |

| 2-Pyridyl | C2 | None | Critical | ~40 seconds | MIDA Boronate |

| 2-Pyridyl | C2 | 6-OMe | Poor | < 2 mins | MIDA Boronate |

| 2-Pyridyl | C2 | 3-F / 3-Cl | Very Poor | < 30 seconds | Trifluoroborate / MIDA |

| 3-Pyridyl | C3 | None | High | > 1 week | Free Acid OK |

| 3-Pyridyl | C3 | 2-F / 2-Cl | Moderate | ~24 hours | Pinacol Ester |

| 4-Pyridyl | C4 | None | High | > 1 week | Free Acid OK |

| 4-Pyridyl | C4 | 2,6-di-Cl | Moderate | ~12 hours | Pinacol Ester |

Key Insights for Drug Design:

-

The "Ortho" Effect on 3-Pyridyls: Placing a halogen at the 2-position (ortho to the boronic acid at C3) destabilizes the reagent compared to the unsubstituted parent. The electron-withdrawing halogen increases the Lewis acidity of the boron, making it more susceptible to base attack (boronate formation).

-

Electronic Stabilization: Unlike phenyl rings where EDGs (Electron Donating Groups) stabilize the C-B bond against protodeboronation, in 2-pyridyl systems, EDGs (like OMe) do not sufficiently rescue the molecule from the zwitterionic decomposition pathway.

Part 3: Experimental Protocols

Protocol A: Rapid Stability Stress Test (NMR)

Use this protocol to validate the integrity of a new pyridine boronic acid building block before committing to a scale-up.

Reagents:

-

Boronic acid sample (10 mg)

-

Internal standard: 1,3,5-trimethoxybenzene (5 mg)

-

Solvent:

/

Method:

-

Dissolve the boronic acid and internal standard in the solvent mixture.

-

Acquire a

-

Heat the NMR tube to 60°C in an oil bath or variable-temperature NMR probe.

-

Acquire spectra at

. -

Analysis: Integrate the diagnostic pyridine ring protons relative to the internal standard. Any decrease >5% indicates significant protodeboronation.

-

Note: For 2-pyridyls, decomposition is often visible immediately as the appearance of unsubstituted pyridine.

-

Protocol B: "Slow Release" Cross-Coupling for Unstable 2-Pyridyls

Since free 2-pyridyl boronic acids are unstable, the use of MIDA boronates with a slow-release protocol is the industry standard.[2]

Mechanism: The MIDA ligand protects the boron. Under aqueous basic conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and decomposition.

Workflow:

-

Charge: MIDA boronate (1.5 equiv), Aryl Chloride (1.0 equiv),

(1.5 mol%), XPhos (6 mol%), -

Solvent: DMF / IPA (4:1 ratio). Crucial: Anhydrous conditions are NOT used here; water is needed for hydrolysis, but is often provided by the base or trace moisture in this specific variant, or explicitly added as 5:1 Dioxane/H2O for standard slow release.

-

Correction: For 2-pyridyl MIDA specifically, the Burke group optimized a Cu-promoted anhydrous protocol or a specific aqueous release. The most robust general method for unstable heteroaryls is:

-

Solvent: Dioxane :

(5:1).[3] -

Base:

(3.0 equiv).

-

-

Cycle: Heat to 60°C.

-

Monitoring: Monitor consumption of the Aryl Chloride, not the boronate (which will disappear as it hydrolyzes).

Part 4: Stabilization Strategies & Surrogates

When facing a "Critical" stability rating (e.g., 2-pyridyls), do not attempt to use the free acid. Select a surrogate based on the following decision logic.

Figure 2: Reagent selection decision tree based on structural stability risks.

1. MIDA Boronates (N-Methyliminodiacetic acid)[4][5]

-

Pros: Air stable, crystalline, indefinite shelf life. Solves the 2-pyridyl problem completely via slow release.

-

Cons: Atom economy (high molecular weight), requires hydrolysis step.

2. Trifluoroborates (

)

-

Pros: Generally more stable than free acids.

-

Cons: 2-Pyridyl trifluoroborates can still be difficult to utilize efficiently compared to MIDA variants; solubility can be an issue in organic solvents.

3. Pinacol Esters

-

Pros: Easy to synthesize, lipophilic.

-

Cons: False sense of security. While they appear stable as solids, in the reaction mixture (basic aqueous), they hydrolyze to the free acid. If the free acid is a 2-pyridyl, it will still decompose. Pinacol esters do not protect against the zwitterionic decomposition pathway once hydrolyzed.

References

-

Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[6][7] Link

-

Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[6][7] Link

-

Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society.[6][7] Link

-

Dick, G. R., et al. (2016). "General Method for the Suzuki–Miyaura Cross-Coupling of 2-Pyridyl MIDA Boronates." Organic Letters. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

Sources

Methodological & Application

Protocol & Application Notes for the Suzuki-Miyaura Cross-Coupling of 4,6-Dimethylpyridine-3-boronic acid

An Application Guide for Researchers

This guide provides a detailed framework for the successful Suzuki-Miyaura cross-coupling of 4,6-dimethylpyridine-3-boronic acid with various aryl and heteroaryl halides. As a sterically hindered and electron-deficient substrate, this particular boronic acid presents unique challenges that necessitate careful optimization of reaction parameters. These notes are designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices.

Introduction: The Significance and Challenges of Pyridyl Couplings

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The resulting biaryl and heterobiaryl structures are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[2]

However, the inclusion of nitrogen-containing heterocycles, such as pyridines, introduces specific difficulties. Pyridine boronic acids are often notoriously unstable, prone to rapid protodeboronation, and can act as catalyst poisons by coordinating to the palladium center through the nitrogen lone pair.[2][3][4] Specifically, 4,6-dimethylpyridine-3-boronic acid combines the electronic deficiency of the pyridine ring with steric hindrance from the two methyl groups flanking the boronic acid moiety. Overcoming these obstacles is critical for the effective synthesis of valuable 3-arylpyridine derivatives. This document outlines robust conditions and strategic considerations to achieve high-yield couplings with this challenging substrate.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for rational troubleshooting and optimization. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Key Parameters for Coupling 4,6-Dimethylpyridine-3-boronic acid

Success with this substrate hinges on the careful selection of four key components: the palladium source and its ligand, the base, the solvent, and the reaction temperature.

For challenging substrates like electron-deficient heteroaryl boronic acids, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) often yield poor results due to slow rates of oxidative addition and reductive elimination.

-

Expert Insight: Bulky, electron-rich monophosphine ligands are the gold standard for this type of transformation.[4][5][6] Ligands such as SPhos, XPhos, and RuPhos (from the Buchwald group) or highly hindered alkylphosphines like tri-tert-butylphosphine (P(tBu)₃) are highly recommended. These ligands stabilize the Pd(0) state, promote the difficult oxidative addition step with less reactive halides (e.g., aryl chlorides), and accelerate the final reductive elimination to release the product and regenerate the active catalyst.[5][6]

-

Palladium Precatalyst: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern precatalysts that generate the active Pd(0) species more cleanly and efficiently are often superior. Buchwald's G3 or G4 precatalysts, which incorporate the desired ligand, are excellent choices.

The base plays a critical role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which is the active species in the transmetalation step.

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common and versatile bases. Potassium carbonate (K₂CO₃) is a good starting point. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing better results for difficult couplings, albeit at a higher cost.

-

Phosphates (K₃PO₄): Potassium phosphate is a strong base that is particularly effective in anhydrous conditions and for couplings involving sterically hindered substrates.

-

Fluorides (KF, CsF): Fluoride ions can also facilitate the transmetalation step and have proven effective in challenging couplings, especially with pyridyl substrates.[7][8]

-

Organic Bases: Strong organic bases are generally avoided as they can compete with the phosphine ligand for coordination to the palladium center.

The solvent must solubilize all reactants and be stable at the required reaction temperature.

-

Common Solvents: Anhydrous 1,4-dioxane, tetrahydrofuran (THF), or toluene are excellent choices.

-

Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is very common. The water helps to dissolve the inorganic base and facilitates the formation of the boronate complex.[9]

-

Temperature: Reactions are typically heated to ensure a reasonable reaction rate. Temperatures between 80-110 °C are standard. Microwave heating can also be employed to significantly reduce reaction times.

Recommended Starting Protocols

The following table outlines several robust starting conditions for screening. Researchers should select a starting point based on the reactivity of their aryl halide (I > Br > OTf >> Cl).

| Parameter | Condition A (General Purpose) | Condition B (For Aryl Chlorides) | Condition C (Anhydrous) |

| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | XPhos Pd G3 (2-4 mol%) | Pd(OAc)₂ (2 mol%) |

| Ligand | SPhos (2-4 mol%) | (Included in precatalyst) | P(tBu)₃-HBF₄ (4-5 mol%) |

| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (2.0 equiv) | K₃PO₄ (2.0 equiv) |

| Solvent | 1,4-Dioxane / H₂O (4:1) | 1,4-Dioxane (anhydrous) | Toluene (anhydrous) |

| Temperature | 100 °C | 110 °C | 100 °C |

| Notes | A reliable starting point for aryl bromides and iodides. | Higher activity system for less reactive aryl chlorides. | Useful if substrates are sensitive to water. |

Detailed Experimental Protocol (Condition A)

This protocol describes a general procedure for the coupling of an aryl bromide with 4,6-dimethylpyridine-3-boronic acid.

-

Aryl Bromide (Ar-Br)

-

4,6-Dimethylpyridine-3-boronic acid

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

1,4-Dioxane (anhydrous) and Degassed Deionized Water

-

Schlenk flask or microwave vial, magnetic stirrer, condenser

-

Nitrogen or Argon source

| Reagent | M.W. | Equiv. | Amount (mg) | Moles (mmol) |

| Aryl Bromide | - | 1.0 | - | 1.0 |

| 4,6-Dimethylpyridine-3-boronic acid | 150.97 | 1.2 | 181 | 1.2 |

| K₂CO₃ | 138.21 | 2.5 | 346 | 2.5 |

| Pd₂(dba)₃ | 915.72 | 0.015 | 13.7 | 0.015 |

| SPhos | 410.51 | 0.03 | 12.3 | 0.03 |

| 1,4-Dioxane / H₂O (4:1) | - | - | 5.0 mL | - |

-

Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4,6-dimethylpyridine-3-boronic acid (1.2 mmol, 181 mg), and potassium carbonate (2.5 mmol, 346 mg).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[10][11]

-

Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and SPhos (0.03 mmol, 12.3 mg).

-

Solvent Addition: Add the solvent mixture (4 mL of 1,4-dioxane and 1 mL of degassed water) via syringe.

-

Degassing (Sparging): Bubble the inert gas through the reaction mixture via a long needle for 10-15 minutes to ensure the solvent is fully deoxygenated.[12]

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS to check for consumption of the starting aryl halide.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aqueous cross-coupling: highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. quora.com [quora.com]

- 11. reddit.com [reddit.com]

- 12. reddit.com [reddit.com]

Advanced Protocols for C-C Bond Formation with Electron-Deficient Pyridines

Topic: Protocols for C-C Bond Formation with Electron-Deficient Pyridines Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The "Deficient" Paradox

Electron-deficient pyridines (e.g., 2-halopyridines, 4-cyanopyridines, trifluoromethylpyridines) represent a cornerstone of modern pharmacophores yet pose a distinct "reactivity paradox." Their low electron density renders them inert to classical electrophilic aromatic substitution (

This guide details three field-proven protocols designed to overcome these barriers, enabling robust C-C bond formation through Radical C-H Functionalization , Metallaphotoredox Cross-Coupling , and Stabilized Suzuki-Miyaura Coupling .

Strategic Decision Matrix

Use the following logic flow to select the optimal protocol for your substrate.

Figure 1: Strategic selection guide for pyridine functionalization.

Protocol A: Minisci-Type Radical C-H Alkylation

Best For: Late-Stage Functionalization (LSF) of complex pyridine cores; adding alkyl groups (Me, Et, iPr, cyclobutyl) directly to C2 or C4 positions without pre-functionalization.

Mechanistic Insight

This protocol utilizes Zinc Sulfinates (Baran Diversinates™) as radical precursors. The reaction proceeds via the oxidative generation of an alkyl radical, which attacks the protonated (activated) pyridine ring. The use of a biphasic system (DCM/H2O) and TFA is critical: TFA protonates the pyridine, lowering the LUMO and directing the nucleophilic radical to the most electron-deficient positions (C2/C4).

Materials

-

Substrate: Electron-deficient pyridine (1.0 equiv)

-

Reagent: Zinc sulfinate salt (Zn(SO₂R)₂; 2.0–3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0–5.0 equiv)

-

Additive: Trifluoroacetic acid (TFA) (1.0 equiv)

-

Solvent: DCM:Water (2.5:1 ratio) or DMSO (for polar substrates)

Step-by-Step Protocol

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the pyridine substrate (0.5 mmol, 1.0 equiv) and the Zinc sulfinate reagent (1.0 mmol, 2.0 equiv).

-

Solvent Addition: Add Dichloromethane (DCM, 2.5 mL) and Water (1.0 mL). The biphasic mixture ensures solubility of both organic substrate and inorganic salts.

-

Activation: Add TFA (0.5 mmol, 38 µL) while stirring. Note: If the substrate contains acid-labile groups, omit TFA, though yield may decrease.

-

Initiation: Cool the mixture to 0 °C in an ice bath. Dropwise add TBHP (70% aq., 1.5 mmol, 3.0 equiv) over 2 minutes.

-

Caution: Exothermic reaction. Vigorous gas evolution (SO₂) will occur.

-

-

Reaction: Remove the ice bath and stir vigorously at room temperature (23 °C) for 4–12 hours.

-

Monitoring: Check LCMS for conversion. If incomplete after 6 hours, add an additional 1.0 equiv of sulfinate and 1.5 equiv of TBHP.

-

-

Workup: Quench by slowly adding sat. aq. NaHCO₃ (5 mL) to neutralize the acid. Extract with DCM (3 x 10 mL). Dry combined organics over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography. Regioisomers (C2 vs C4) are often separable on silica.

Protocol B: Metallaphotoredox Cross-Coupling (sp3-sp2)

Best For: Coupling alkyl halides (sp3) with halopyridines (sp2). This method avoids the use of unstable alkyl-metal reagents (Grignard/Zinc) and tolerates sensitive functional groups.[1]

Mechanistic Insight

This dual-catalytic system merges an Iridium photocatalyst (to generate alkyl radicals from halides) with a Nickel catalyst (to capture the radical and the aryl halide). The 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand is essential to prevent the nickel center from being sequestered by the pyridine substrate.

Figure 2: Mechanistic cycle of Ni/Ir metallaphotoredox coupling.

Materials

-

Electrophile 1: 2-Bromo- or 2-Chloropyridine (1.0 equiv)

-

Electrophile 2: Alkyl Bromide (1.5 equiv)

-

Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol %)

-

Ni Catalyst: NiCl₂·glyme (5 mol %)

-

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol %)

-

Base: Tris(trimethylsilyl)silane (TTMSS) (1.0 equiv) and Na₂CO₃ (anhydrous)

-

Solvent: DME (Dimethoxyethane) or DMSO (degassed)

Step-by-Step Protocol

-

Catalyst Pre-complexation: In a separate vial, dissolve NiCl₂·glyme (5 mol %) and dtbbpy (5 mol %) in the solvent. Heat gently with a heat gun until a clear green solution forms (approx. 2 mins).

-

Reaction Assembly: In an 8 mL vial, combine:

-

Halopyridine (0.5 mmol)

-

Alkyl Bromide (0.75 mmol)

-

Ir-Photocatalyst (1 mol %, ~5 mg)

-

Anhydrous Na₂CO₃ (2.0 equiv)

-

-

Addition: Add the pre-formed Ni-ligand solution to the reaction vial.

-

Degassing: Sparge the mixture with Nitrogen for 10 minutes. Oxygen is a potent quencher of the excited state.

-

Irradiation: Seal the vial and place it 2–3 cm away from a Blue LED (450 nm, 34W Kessil lamp or equivalent). Fan cooling is required to maintain temp < 35 °C.

-

Time: Irradiate for 16–24 hours.

-

Workup: Dilute with Ethyl Acetate, wash with water/brine. The nickel residue can be removed by washing the organic layer with a 10% solution of ethylenediamine (aq).

Protocol C: Optimized Suzuki-Miyaura for 2-Halopyridines

Best For: Biaryl synthesis involving "unstable" 2-pyridyl boronates or "unreactive" electron-deficient 2-chloropyridines.

The Challenge & Solution

2-Pyridyl boronates are notoriously unstable due to rapid protodeboronation. Conversely, electron-deficient 2-chloropyridines are slow to undergo oxidative addition.

-

Solution 1 (Catalyst): Use XPhos Pd G4 or SPhos Pd G3 . These precatalysts activate rapidly at room temperature and the bulky biarylphosphine ligands facilitate oxidative addition into electron-poor C-Cl bonds.

-

Solution 2 (Boronate): Use MIDA boronates or Potassium Trifluoroborates instead of free boronic acids for slow release/stability.

Materials

-

Electrophile: Electron-deficient 2-chloropyridine (1.0 equiv)

-

Nucleophile: Aryl MIDA boronate (1.5 equiv)[2]

-

Catalyst: XPhos Pd G4 (2–4 mol %)

-

Base: K₃PO₄ (3.0 equiv, 0.5 M aq. solution)

-

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Protocol

-

Vial Prep: Charge a microwave vial or Schlenk tube with the 2-chloropyridine (1.0 mmol), Aryl MIDA boronate (1.5 mmol), and XPhos Pd G4 (0.02 mmol).

-

Solvent/Base: Add THF (4 mL) and 0.5 M aq. K₃PO₄ (2 mL).

-

Note: MIDA boronates hydrolyze slowly under basic aqueous conditions to release the active boronic acid, keeping the concentration low and preventing protodeboronation.

-

-

Degassing: Seal and purge with Argon for 5 minutes.

-

Reaction: Stir at 60 °C for 2–4 hours. (If using standard boronic acids, run at Room Temp to minimize decomposition).

-

Workup: Dilute with EtOAc. Wash with water.

-

Scavenging: To remove residual Pd, stir the organic phase with SiliaMetS® Thiol resin for 30 mins before filtration.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Conversion (Protocol A) | Radical quenching or poor initiation. | Ensure fresh TBHP. Add 10 mol% AgNO₃ as a co-catalyst to facilitate decarboxylation. |

| Regioselectivity Issues (Protocol A) | Insufficient protonation of pyridine. | Increase TFA to 2.0 equiv. Ensure pH < 3. |

| Low Yield (Protocol B) | O₂ quenching or Ni deactivation. | Degas longer (freeze-pump-thaw). Increase Ni loading to 10 mol%. |

| Protodeboronation (Protocol C) | Boronic acid instability.[2] | Switch to MIDA boronate or Trifluoroborate. Lower temperature to 40 °C. |

| Catalyst Poisoning (Protocol C) | Pyridine N-coordination to Pd. | Use higher catalyst loading (5 mol%). Ensure ligand (XPhos) is bulky enough to prevent N-binding. |

References

-

Minisci Reaction (General & Photoredox)

-

Zinc Sulfinate Reagents (Baran Diversinates)

-

Fujiwara, Y.; Dixon, J. A.; O'Hara, F.; Funder, E. D.; Dixon, D. D.; Rodriguez, R. A.; Baxter, R. D.; Herlé, B.; Sach, N.; Collins, M. R.; Ishihara, Y.; Baran, P. S. Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles. Nature2012 , 492, 95–99. Link

-

-

Metallaphotoredox (Ni/Ir)

-

Zuo, Z.; Ahneman, D. T.; Chu, L.; Terrett, J. A.; Doyle, A. G.; MacMillan, D. W. C. Merging Photoredox with Nickel Catalysis: Coupling of α-Carboxyl sp3-Carbons with Aryl Halides. Science2014 , 345, 437–440. Link

-

Tellis, J. C.; Primer, D. N.; Molander, G. A. Single-Electron Transmetalation in Organoboron Cross-Coupling by Photoredox/Nickel Dual Catalysis. Science2014 , 345, 433–436. Link

-

-

Suzuki Coupling of Pyridines

-

Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L.[3][4] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angew.[3] Chem. Int. Ed.2006 , 45, 3484.[3] Link

-

Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.[2][5]2009 , 131, 6961. Link

-

Sources

Strategic Utilization of 4,6-Dimethylpyridine-3-boronic Acid in Drug Discovery

Executive Summary

The 4,6-dimethylpyridine-3-boronic acid (CAS: 936330-23-9; also known as 2,4-dimethyl-5-pyridineboronic acid) is a high-value heterocyclic building block used to introduce the 4,6-dimethylpyridine moiety into drug candidates. This scaffold is increasingly favored in medicinal chemistry for its ability to modulate lipophilicity (LogP) , enhance aqueous solubility via pyridine nitrogen protonation, and improve metabolic stability by blocking reactive ring positions.

However, its effective utilization in high-throughput library synthesis is often hampered by two critical factors:

-

Steric Hindrance: The methyl group at the C4 position (ortho to the boronic acid) creates significant steric bulk, impeding transmetallation.

-

Protodeboronation Risks: While more stable than 2-pyridyl isomers, electron-rich pyridine boronic acids remain susceptible to hydrolytic C-B bond cleavage under standard basic coupling conditions.

This guide provides optimized protocols to overcome these barriers, ensuring high-yield incorporation of this scaffold into diversity-oriented libraries.

Chemical Profile & Structural Logic

Structural Analysis

Understanding the numbering is critical, as vendors may use differing conventions.

-

IUPAC Name: (4,6-dimethylpyridin-3-yl)boronic acid.

-

Structural Feature: The boronic acid at C3 is flanked by a methyl group at C4 .

-

Electronic Environment: The two methyl groups are electron-donating, increasing the electron density of the pyridine ring compared to unsubstituted pyridine. This theoretically stabilizes the C-B bond against nucleophilic attack (base-catalyzed protodeboronation) but makes the ring more susceptible to oxidative metabolism at the methyl groups (benzylic oxidation).

Stability Data

Unlike 2-pyridyl boronic acids, which decompose in minutes, 3-pyridyl isomers are generally robust.

-

Solid State: Stable for >12 months at 4°C under inert atmosphere.

-

Solution State (Neutral): Stable in DMSO/MeOH for >48 hours.

-

Solution State (Basic, pH >10): Half-life decreases at elevated temperatures (>80°C) due to protodeboronation.

Application 1: Optimized Suzuki-Miyaura Coupling

The Challenge: The "Ortho Effect"

Standard conditions (e.g., Pd(PPh3)4, Na2CO3) often result in yields <30% for this substrate. The C4-methyl group sterically hinders the approach of the palladium(II)-aryl complex during the transmetallation step. To overcome this, electron-rich, bulky phosphine ligands are required to facilitate oxidative addition and stabilize the active catalytic species.

Protocol A: The "Gold Standard" (Buchwald Conditions)

Recommended for complex, sterically demanding partners or late-stage functionalization.

Reagents:

-

Catalyst: Pd(OAc)2 (2–5 mol%) or Pd2(dba)3.

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos.

-

Ratio: 1:2 (Pd:Ligand).

-

-

Base: K3PO4 (Potassium phosphate tribasic), 2.0–3.0 equiv.

-

Solvent: n-Butanol / Water (5:1) or Toluene / Water (10:1).

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with the aryl halide (1.0 equiv), 4,6-dimethylpyridine-3-boronic acid (1.2–1.5 equiv), Pd(OAc)2 (5 mol%), SPhos (10 mol%), and finely ground K3PO4 (3.0 equiv).

-

Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed n-Butanol/Water (5:1) via syringe to achieve a concentration of 0.1–0.2 M.

-

Reaction: Heat to 100°C for 4–12 hours.

-

Note: The reaction mixture will turn from orange to dark brown/black.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1]

-

Purification: Flash chromatography. (Note: Pyridine derivatives may streak; add 1% Et3N to the eluent).

Protocol B: The "Workhorse" (High-Throughput Compatible)

Recommended for standard library synthesis where cost and operational simplicity are priorities.

Reagents:

-

Catalyst: Pd(dppf)Cl2·DCM complex (5 mol%).

-

Base: Cs2CO3 or K2CO3 (2.0 equiv).

-

Solvent: 1,4-Dioxane / Water (4:1).[1]

Step-by-Step Procedure:

-

Mix: Combine aryl halide (1.0 equiv), boronic acid (1.2 equiv), base (2.0 equiv), and catalyst (5 mol%) in a microwave vial.

-

Solvent: Add Dioxane/Water (4:1).

-

Heat: Microwave irradiation at 110°C for 30 minutes OR conventional heating at 90°C for 16 hours.

-

Filter: Filter through a Celite pad to remove Pd black before LCMS analysis.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal coupling strategy based on substrate complexity.

Caption: Decision tree for optimizing Suzuki-Miyaura coupling conditions based on steric demands.

Medicinal Chemistry Applications

Physicochemical Properties

Incorporating the 4,6-dimethylpyridine moiety influences the drug-like properties of a molecule significantly:

| Property | Effect of Scaffold | Mechanism |

| Solubility | Increase | The pyridine nitrogen (pKa ~6.5–7.0) can be protonated at physiological pH or in formulation (salt formation). |

| Lipophilicity | Moderate Increase | The two methyl groups add lipophilicity (+LogP) compared to unsubstituted pyridine, aiding membrane permeability. |

| Metabolism | Mixed | The methyl groups block C4/C6 metabolic attack but introduce potential for benzylic oxidation (CYP450 mediated). |

Library Design Strategy

-

Fragment-Based Drug Discovery (FBDD): This boronic acid is an ideal "fragment grower." It adds a solubilizing handle with defined vectors (methyls) that can probe hydrophobic pockets.

-

Scaffold Hopping: Use this to replace phenyl or unsubstituted pyridine rings to tune pKa and solubility without drastically changing the overall shape.

QC & Troubleshooting

NMR Diagnostics

Verification of the starting material and product is crucial.

-

1H NMR (DMSO-d6):

-

Aromatic H (C2): Singlet, typically deshielded (~8.5–8.8 ppm) due to being between N and B.

-

Aromatic H (C5): Singlet, typically ~7.0–7.5 ppm.

-

Methyl Groups: Two distinct singlets if the environment is asymmetric, or close/overlapping (~2.3–2.5 ppm).

-

Boronic Acid: Broad singlet ~8.0–8.5 ppm (disappears with D2O shake).

-

Common Failure Modes

-

Protodeboronation: Detected by the formation of 2,4-dimethylpyridine (mass = M-Boronic Acid + H).

-

Solution: Lower reaction temperature to 80°C, switch to anhydrous conditions (using CsF in dry Dioxane), or use MIDA boronates.

-

-

Homocoupling: Formation of bi-aryl species.

-

Solution: Degass solvents thoroughly; ensure Boronic Acid is added after the catalyst in some protocols, or use slow addition.

-

References

-

Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

SPhos/XPhos Ligands for Hindered Substrates: Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Protodeboronation of Pyridine Boronic Acids: Cox, P. A., et al. (2016).[2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

-

MIDA Boronates Strategy: Gillis, E. P., & Burke, M. D. (2007).[3] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link

Sources

Strategies and Protocols for Suzuki-Miyaura Coupling of Sterically Hindered Pyridine Boronic Acids

An Application Guide

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals and advanced materials. However, its application to sterically hindered substrates, particularly pyridine boronic acids, presents significant challenges. These difficulties stem from the inherent instability of 2-pyridyl boron reagents and severe steric impediment that slows key steps in the catalytic cycle. This guide provides an in-depth analysis of the mechanistic hurdles and offers a detailed strategic framework for overcoming them. We will explore the critical roles of ligand selection, boron reagent stability, and reaction parameter optimization. This document consolidates field-proven insights and detailed experimental protocols to empower researchers in medicinal and process chemistry to successfully synthesize complex biaryl and hetero-biaryl structures.

The Challenge: Steric Hindrance and the "2-Pyridyl Problem"

The synthesis of biaryl compounds containing a pyridine ring is of paramount importance, yet it is often complicated by two primary factors:

-

General Steric Hindrance: The presence of bulky substituents ortho to the coupling sites on either the pyridine boronic acid or its coupling partner can dramatically lower reaction rates and yields. This steric clash directly inhibits the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1]

-

The "2-Pyridyl Problem": Boron reagents substituted at the 2-position of the pyridine ring are notoriously unstable and prone to rapid protodeboronation (cleavage of the C-B bond by a proton source).[2][3] This decomposition pathway competes with the desired cross-coupling, leading to low yields and the formation of undesired byproducts.[4] Furthermore, the nitrogen lone pair of the pyridine can coordinate to the palladium center, potentially inhibiting catalytic activity.[5]

Understanding these challenges is the first step toward designing a successful coupling strategy. A successful reaction design must simultaneously enhance the rate of the productive catalytic cycle while suppressing these degradation pathways.

Mechanistic Insight: Navigating the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] Steric hindrance affects nearly every stage of this process.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X). This step is generally less affected by sterics on the boronic acid partner but can be challenging for ortho-substituted aryl halides.

-

Transmetalation: This is often the rate-limiting step for hindered couplings. The organic group from the boron reagent is transferred to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex. Severe steric crowding makes it difficult for this complex to approach the palladium center and transfer the bulky pyridine group.

-

Reductive Elimination: The two organic partners on the palladium complex couple to form the new C-C bond, regenerating the Pd(0) catalyst. For this to occur, the two groups must be positioned cis to each other. Bulky ortho-substituents can create a high energy barrier for this geometry, thus slowing down the final product-forming step.[1]

Core Principles for Successful Coupling

A robust strategy for coupling hindered pyridine boronic acids rests on three pillars: stabilizing the boron reagent, selecting a highly active catalyst system, and meticulously optimizing the reaction conditions.

Pillar 1: Stabilizing the Pyridine Boron Reagent

Given the propensity of 2-pyridyl boronic acids to decompose, protecting the C-B bond is critical. Moving away from the free boronic acid to a more stable derivative is often the most impactful change one can make.[4]

| Boron Reagent Type | Structure Example | Advantages | Disadvantages |

| Boronic Acid | Py-B(OH)₂ | Commercially available, no deprotection needed. | Prone to protodeboronation and trimerization (boroxine formation).[4] |

| Pinacol Ester | Py-B(pin) | Increased stability, good for purification.[7] | Requires hydrolysis to the active boronic acid, which can be slow. |

| Trifluoroborate Salt | Py-BF₃K | Highly stable, crystalline solids, easy to handle.[8] | Often requires specific conditions (e.g., aqueous base) for efficient coupling. |

| MIDA Boronate | Py-B(MIDA) | Exceptionally stable, air- and chromatography-stable. Enables "slow-release" of the boronic acid, minimizing decomposition.[9] | MIDA ligand can be expensive; requires specific basic conditions for hydrolysis. |

Expert Recommendation: For particularly challenging 2-pyridyl couplings, MIDA boronates are the superior choice. Their slow-release mechanism maintains a very low concentration of the unstable free boronic acid at any given time, strongly favoring cross-coupling over decomposition.[9]

Pillar 2: The Catalyst System - Power Through Ligands

For sterically demanding substrates, the choice of ligand is paramount. The ideal ligand possesses a combination of steric bulk and strong electron-donating character.

-

Steric Bulk: Large, bulky ligands like those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or those with bulky alkyl groups (e.g., P(t-Bu)₃) accelerate the reductive elimination step.[1][7] This is somewhat counterintuitive, but the steric pressure exerted by the ligand helps "push" the two coupling partners off the metal center.

-

Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which promotes the oxidative addition of less reactive electrophiles, such as aryl chlorides.[1][6]

Recommended Catalyst Systems:

| Catalyst Component | Recommended Reagents | Rationale & Key Applications |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Reliable sources of Pd(0) upon in-situ reduction. Widely used and effective.[10][11] |

| Primary Ligands | SPhos, XPhos, RuPhos | (Buchwald Ligands) Excellent for heteroaryl couplings, balances bulk and electron-donating properties effectively.[5] |

| Specialty Ligands | AntPhos, BI-DIME | Specifically designed for extremely hindered couplings, including tetra-ortho-substituted biaryls.[12][13] |

| Alternative Ligands | P(t-Bu)₃, PCy₃ | Strong electron-donating alkylphosphines, very effective for coupling aryl chlorides.[11] |

Workflow for Catalyst Selection:

Pillar 3: Fine-Tuning Reaction Conditions

-

Base Selection: The base activates the boron reagent for transmetalation. For hindered couplings, strong inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices.[11] They are sufficiently basic to promote "ate" complex formation without causing unwanted side reactions.

-

Solvent: Anhydrous, aprotic polar solvents are standard. Toluene , 1,4-dioxane , and THF are excellent choices that effectively solvate the palladium complexes.[10][14] Rigorous exclusion of water and oxygen is crucial to prevent catalyst deactivation and protodeboronation.

-

Temperature: Elevated temperatures, typically in the range of 80-110 °C , are required to provide sufficient thermal energy to overcome the high activation barriers associated with sterically demanding substrates.[12]

Experimental Protocols

The following protocols provide robust starting points for researchers. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: General Coupling of a Hindered Pyridine Boronic Acid Pinacol Ester

This protocol is adapted for a moderately hindered system using a commercially available, state-of-the-art catalyst system.

Reagents:

-

Sterically hindered pyridine boronic acid pinacol ester (1.0 equiv)

-

Aryl halide (e.g., Aryl Bromide) (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the pyridine boronic acid pinacol ester, aryl halide, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Stir the reaction mixture vigorously and heat to 100 °C in a pre-heated oil bath.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Slow-Release Coupling with a Pyridine MIDA Boronate

This protocol is designed for highly sensitive 2-pyridyl MIDA boronates, where minimizing decomposition is the primary goal. It is based on conditions reported by Burke and coworkers.[9]

Reagents:

-

2-Pyridyl MIDA boronate (1.5 equiv)

-

Sterically hindered aryl halide (e.g., Aryl Chloride) (1.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (4 mol%)

-

SPhos (8 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Anhydrous 1,4-Dioxane/Water (e.g., 10:1 v/v) or Isopropyl Alcohol (IPA) as a co-solvent.[9]

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, Pd(OAc)₂, and SPhos.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the 2-pyridyl MIDA boronate and K₂CO₃.

-

Add the degassed solvent mixture (e.g., Dioxane/H₂O) via syringe.

-

Heat the mixture to 80 °C and stir vigorously.

-

Monitor the reaction carefully by LC-MS. The slow release of the boronic acid may require longer reaction times.

-

Work-up and purification are performed as described in Protocol 1.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Catalyst deactivation. 2. Insufficiently active catalyst system. 3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere and anhydrous solvents. 2. Switch to a more electron-rich/bulky ligand (e.g., SPhos -> AntPhos). Increase catalyst loading. 3. Increase temperature to 110-120 °C. |

| Significant Protodeboronation | 1. Boron reagent is too unstable. 2. Presence of trace water or acid. 3. Base is too weak or too hydrous. | 1. Switch from boronic acid to a pinacol ester or, ideally, a MIDA boronate. 2. Use freshly distilled, anhydrous solvents. 3. Use a strong, anhydrous base like K₃PO₄ or Cs₂CO₃. |

| Formation of Homocoupled Byproducts | 1. Oxygen contamination. 2. Side reactions of the boronic acid. | 1. Thoroughly degas all solvents and ensure a tight inert seal. 2. Use a MIDA boronate to minimize the concentration of reactive boronic acid. |

Conclusion

The Suzuki-Miyaura coupling of sterically hindered pyridine boronic acids is a challenging but achievable transformation. Success hinges on a rational, multi-faceted approach that addresses both the inherent instability of the boron reagent and the kinetic barriers imposed by steric bulk. By employing stabilized boron derivatives like MIDA boronates in concert with highly active, bulky, and electron-rich phosphine-ligated palladium catalysts, researchers can effectively access complex and valuable molecular architectures. The protocols and strategies outlined in this guide provide a comprehensive framework for navigating these difficult couplings, enabling the synthesis of next-generation pharmaceuticals and materials.

References

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. Available at: [Link]

-

Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Available at: [Link]

-

Luo, J., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

-

Furuya, Y., Nishiyori, R., & Shirakawa, S. (2012). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. ChemInform. Available at: [Link]

-

Procter, D. J., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

-

Groom, A. J., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Snieckus, V., et al. (2007). Practical Routes to 2,6-Disubstituted Pyridine Derivatives. Synthesis. Available at: [Link]

-

Colacot, T. J., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

-

Procter, D. J., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

-

Reddit discussion on steric sensitivity in Suzuki-Miyaura coupling. (2016). r/chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Skarżewski, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

-